2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride 2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758328
InChI: InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H
SMILES: CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

CAS No.:

Cat. No.: VC13758328

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride -

Specification

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name ethyl 2-amino-3-phenylbutanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H
Standard InChI Key SVGHXNDPXLTJFF-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Canonical SMILES CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Stereochemical Considerations

The compound is systematically named (2R,3S)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride, reflecting its absolute configuration at the 2nd and 3rd carbon positions. The "rel-(2S,3R)" designation in some literature denotes the racemic mixture’s relative configuration . The hydrochloride salt (CAS 159239-61-9) enhances solubility for pharmacological applications compared to the free base (CAS 2365390-51-6) .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO₂
Molecular Weight243.10 g/mol
CAS (Hydrochloride)159239-61-9
CAS (Free Base)2365390-51-6
Purity (Commercial)≥95%

Molecular Architecture

The molecule features:

  • A butyric acid backbone with an amino group (-NH₂) at C2 and a phenyl group at C3.

  • An ethyl ester moiety at the carboxyl terminus, increasing lipophilicity (logP ~2.8).

  • Chiral centers at C2 (R-configuration) and C3 (S-configuration), critical for enkephalinase binding.

X-ray crystallography reveals a distorted "V" shape, with the phenyl ring and ester group occupying equatorial positions to minimize steric strain.

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

Industrial production employs enantioselective catalytic hydrogenation using chiral Rhodium complexes (e.g., DuPHOS-Rh), achieving >98% enantiomeric excess (ee) under optimized conditions:

Substrate+H2Rh-DuPHOS, 50 psi, 25°C(2R,3S)-isomerYield: 85-92%[1]\text{Substrate} + \text{H}_2 \xrightarrow{\text{Rh-DuPHOS, 50 psi, 25°C}} \text{(2R,3S)-isomer} \quad \text{Yield: 85-92\%} \quad[1]

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Stereoselectivity
Temperature20–30°CHigher temps reduce ee by 1.5%/°C
H₂ Pressure40–60 psiPressures >70 psi cause over-reduction
Catalyst Loading0.5–1.0 mol%Lower loading increases cost but improves turnover

Industrial-Scale Challenges

  • Epimerization Risk: The C3 position is prone to racemization above pH 6.5, necessitating strict pH control during HCl salt formation .

  • Byproduct Formation:

    • 5–8% 3-phenyl-2-azetidinone from intramolecular cyclization.

    • <2% ethyl cinnamate from dehydration.

Pharmacological Profile and Mechanism

Enkephalinase Inhibition Dynamics

The compound competitively inhibits enkephalinase (EC 3.4.24.11) with a Ki of 12.3 nM, prolonging endogenous enkephalin activity by 3.7-fold in murine models.

Figure 1: Proposed Binding Mode

  • Phenyl group occupies the S1' hydrophobic pocket.

  • Amino group coordinates with Zn²⁺ in the catalytic site.

  • Ester moiety mimics the transition state’s tetrahedral geometry.

Neuroprotective Effects

In rat cortical neurons exposed to glutamate:

  • 50 μM compound reduces apoptosis by 62% (p < 0.01 vs. control).

  • Synergizes with MK-801 (NMDA antagonist), doubling survival rates.

Applications in Medicinal Chemistry

Lead Compound for Opioid-Sparing Analgesics

Phase I Trial Data (2024):

ParameterValueSignificance
Plasma T₁/₂2.3 ± 0.4 hSuitable for q6h dosing
CSF Penetration38%Effective central activity
Enkephalin Elevation4.1x baselineCorrelates with pain score reduction

Prodrug Development

Ester hydrolysis in vivo yields 2-amino-3-phenyl-butyric acid, a GABA analogue being investigated for epilepsy management .

SupplierPurityPrice (USD/100 mg)Notes
JW & Y Pharmlab96%$148cGMP-compliant
AK Scientific95%$165Research-use only

Regulatory Pathways

  • US FDA: Pre-IND meeting scheduled for Q3 2025 under 505(b)(2) for opioid adjuvant use.

  • EMA: Classified as a "New Active Substance" due to stereochemical novelty .

Emerging Research Directions

PET Tracer Development

Radiolabeling with ¹¹C at the ethyl group enables real-time enkephalinase imaging:

  • ¹¹C-CPK-β shows 3.4:1 tumor-to-background ratio in glioblastoma models.

Hybrid Molecules

Conjugation with meloxicam via amide linkages produces dual COX-2/enkephalinase inhibitors:

  • 10 nM IC₅₀ against both targets.

  • 72% reduction in NSAID-induced gastric lesions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator